molecular formula C19H19FN4S B12010409 5-(4-tert-butylphenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(4-tert-butylphenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12010409
M. Wt: 354.4 g/mol
InChI Key: HECNOZRGKQNCIS-CIAFOILYSA-N
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Description

5-(4-tert-butylphenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a triazole ring substituted with a tert-butylphenyl group and a fluorophenylmethylideneamino group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-butylphenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Substitution Reactions: The tert-butylphenyl and fluorophenylmethylideneamino groups are introduced through substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the substituted phenyl groups may play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-4-{[(E)-(2-fluorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 5-(4-Methylphenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

The presence of the tert-butyl group in 5-(4-tert-butylphenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione may enhance its lipophilicity and stability, making it more effective in certain applications compared to similar compounds.

Properties

Molecular Formula

C19H19FN4S

Molecular Weight

354.4 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-4-[(E)-(2-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H19FN4S/c1-19(2,3)15-10-8-13(9-11-15)17-22-23-18(25)24(17)21-12-14-6-4-5-7-16(14)20/h4-12H,1-3H3,(H,23,25)/b21-12+

InChI Key

HECNOZRGKQNCIS-CIAFOILYSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3F

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3F

Origin of Product

United States

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